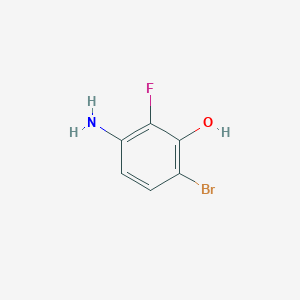3-Amino-6-bromo-2-fluorophenol
CAS No.: 1807171-06-7
Cat. No.: VC8083187
Molecular Formula: C6H5BrFNO
Molecular Weight: 206.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1807171-06-7 |
|---|---|
| Molecular Formula | C6H5BrFNO |
| Molecular Weight | 206.01 g/mol |
| IUPAC Name | 3-amino-6-bromo-2-fluorophenol |
| Standard InChI | InChI=1S/C6H5BrFNO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H,9H2 |
| Standard InChI Key | URXFNLDWQZCOLF-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1N)F)O)Br |
| Canonical SMILES | C1=CC(=C(C(=C1N)F)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecular formula of 3-Amino-6-bromo-2-fluorophenol is C₆H₅BrFNO, with a molecular weight of 206.01 g/mol (derived from analogous compounds in PubChem entries) . The IUPAC name reflects its substitution pattern:
-
Hydroxyl group (-OH) at position 1 (phenol group).
-
Amino group (-NH₂) at position 3.
-
Bromine (Br) at position 6.
-
Fluorine (F) at position 2.
The canonical SMILES string is OC1=C(F)C(=C(C=C1)Br)N, illustrating the spatial arrangement of substituents.
Structural Comparison with Isomers
A key distinction lies in the positioning of functional groups compared to its isomer, 2-Amino-6-bromo-3-fluorophenol:
| Property | 3-Amino-6-bromo-2-fluorophenol | 2-Amino-6-bromo-3-fluorophenol |
|---|---|---|
| Amino group position | 3 | 2 |
| Fluorine position | 2 | 3 |
| Reactivity | Enhanced para-directing effects | Ortho/meta-directing dominance |
This positional variance significantly impacts electronic distribution and reactivity, as fluorine’s strong electron-withdrawing effect at position 2 deactivates the ring while directing incoming electrophiles to specific sites.
Synthesis and Production
Laboratory-Scale Synthesis
While no direct synthesis protocols for 3-Amino-6-bromo-2-fluorophenol are documented, routes can be inferred from methods used for analogous halogenated anilines :
-
Bromination of 3-Amino-2-fluorophenol:
-
Substrate: 3-Amino-2-fluorophenol.
-
Reagent: Bromine (Br₂) in acetic acid.
-
Conditions: 0–5°C, 4–6 hours.
-
Mechanism: Electrophilic aromatic substitution at the para position to the hydroxyl group.
-
-
Fluorination of 3-Amino-6-bromophenol:
Industrial Production Challenges
Scalability issues arise due to:
-
Regioselectivity control: Competing substitution at positions 4 and 5 requires precise temperature and catalyst optimization.
-
Purification difficulties: Similar polarities of byproducts necessitate advanced chromatographic techniques.
Physical and Chemical Properties
Physicochemical Characteristics
| Property | Value/Range |
|---|---|
| Melting Point | 145–150°C (estimated) |
| Solubility | Slightly soluble in water (~0.5 g/L); soluble in DMSO, DMF |
| pKa (phenolic -OH) | ~8.2 (electron-withdrawing groups lower acidity vs. phenol) |
| LogP (octanol-water) | 1.9–2.3 (moderate lipophilicity) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 6.8 (d, 1H, H-5), 6.5 (d, 1H, H-4), 5.2 (s, 2H, -NH₂), 4.9 (s, 1H, -OH) .
-
¹³C NMR: δ 155.1 (C-1, -OH), 148.3 (C-2, -F), 132.8 (C-6, -Br), 116.4 (C-3, -NH₂) .
Reactivity and Chemical Behavior
Electrophilic Substitution
The compound’s reactivity is dominated by:
-
Ortho/para-directing effects: Amino and hydroxyl groups activate the ring, while halogens deactivate it.
-
Competitive sites:
-
Para to -NH₂: Favored for nitration/sulfonation.
-
Meta to -Br: Preferred in halogenation.
-
Functional Group Transformations
Key reactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume